molecular formula C8H14 B13614381 1-Heptyne, 5-methyl- CAS No. 61064-09-3

1-Heptyne, 5-methyl-

Cat. No.: B13614381
CAS No.: 61064-09-3
M. Wt: 110.20 g/mol
InChI Key: XZAXKNMXYFKSKY-UHFFFAOYSA-N
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Description

5-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C8H14, indicating the presence of eight carbon atoms and fourteen hydrogen atoms. The compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This structural feature imparts unique chemical properties to 5-methylhept-1-yne, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methylhept-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of a vicinal dihalide. This process typically uses a strong base such as sodium amide in liquid ammonia to eliminate two equivalents of hydrogen halide from the dihalide, resulting in the formation of the alkyne .

Industrial Production Methods

In an industrial setting, 5-methylhept-1-yne can be produced through the catalytic dehydrogenation of alkenes. This method involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from the alkene, forming the alkyne. The reaction is carried out under high temperatures and pressures to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

5-methylhept-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in an inert solvent like dichloromethane.

    Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Dihaloalkanes: Formed from halogenation reactions.

    Carboxylic Acids and Ketones: Resulting from oxidation reactions.

    Alkenes and Alkanes: Produced through reduction reactions.

Mechanism of Action

The mechanism of action of 5-methylhept-1-yne involves its interaction with various molecular targets through its carbon-carbon triple bond. This bond can participate in cycloaddition reactions, forming cyclic compounds that can further react to produce a variety of products. The compound’s reactivity is largely influenced by the electron density around the triple bond, which can be modulated by the presence of substituents on the carbon chain .

Comparison with Similar Compounds

Similar Compounds

    1-heptyne: Another terminal alkyne with a similar carbon chain length but without the methyl substituent.

    2-methylhept-1-yne: A positional isomer with the methyl group located at a different position on the carbon chain.

    1-octyne: A terminal alkyne with one additional carbon atom in the chain.

Uniqueness

5-methylhept-1-yne is unique due to the presence of the methyl group at the fifth carbon position, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its isomers and other similar alkynes .

Biological Activity

1-Heptyne, 5-methyl- (C8H14) is an alkyne compound that has garnered interest in various fields, particularly in organic chemistry and biological sciences. This article explores its biological activities, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various alkyne compounds, including 1-Heptyne, 5-methyl-. The compound has shown effectiveness against several bacterial strains. For instance, a study reported that alkynes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various alkyne derivatives were compared to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
1-Heptyne, 5-methyl-Staphylococcus aureus12.5
1-Heptyne, 5-methyl-Escherichia coli25
Standard AntibioticCeftriaxone6.3

This data indicates that while 1-Heptyne, 5-methyl- has some antibacterial properties, it may not be as potent as established antibiotics like ceftriaxone .

Cytotoxic Effects

The cytotoxicity of 1-Heptyne, 5-methyl- has also been investigated in various cell lines. A study utilizing Artemia salina (brine shrimp) as a model organism found that several alkynes exhibited cytotoxic effects.

CompoundLC50 (µg/mL)
1-Heptyne, 5-methyl->1000
Reference Compound<1000

The results suggest that while the compound is less toxic at higher concentrations compared to other tested compounds, it still demonstrates some level of cytotoxicity .

Case Studies

Case Study: Antibacterial Activity Against MRSA

A specific case study focused on the antibacterial activity of various alkyne compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives of alkynes, including 1-Heptyne, 5-methyl-, had promising results in inhibiting MRSA growth. The research highlighted the need for further investigation into the mechanisms behind this activity.

Case Study: Cytotoxicity in Cancer Cell Lines

Another study explored the cytotoxic effects of alkynes on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The findings indicated that while some alkynes showed significant cytotoxicity at lower concentrations, others like 1-Heptyne, 5-methyl-, required higher doses to achieve similar effects. This suggests potential for further development in anticancer therapies .

Properties

CAS No.

61064-09-3

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

5-methylhept-1-yne

InChI

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h1,8H,5-7H2,2-3H3

InChI Key

XZAXKNMXYFKSKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC#C

Origin of Product

United States

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